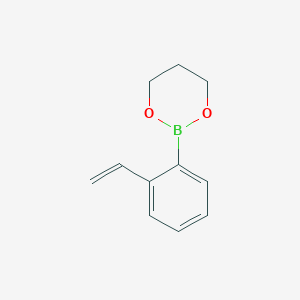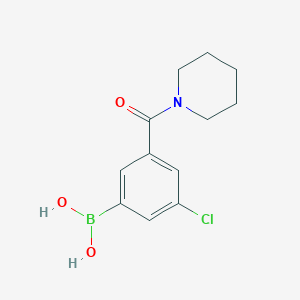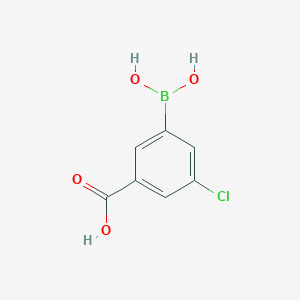![molecular formula C12H16BNO5 B1418439 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid CAS No. 850568-19-3](/img/structure/B1418439.png)
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
Descripción general
Descripción
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid is a chemical compound with the molecular formula C₁₂H₁₆BNO₅ and a molecular weight of 265.07 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a benzene ring with an amide group attached at the para position. This boron-containing moiety is linked to an ester group through a three-carbon propionate chain .
Métodos De Preparación
The synthesis of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid typically involves the reaction of a 4-aminophenylboronic acid derivative with ethyl propionate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid has a wide range of scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to the presence of the boron atom, which can act as a coupling reagent or Lewis acid.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications.
Material Science: It is utilized in the synthesis of boron-containing materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical pathways. The ester and amide groups also contribute to its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid can be compared with similar compounds such as:
- This compound
- Ethyl 3-(4-boronobenzoylamino)propionate
These compounds share similar structural features but differ in the specific functional groups attached to the boron atom. The unique combination of the ester and amide groups in this compound makes it distinct and versatile for various applications .
Propiedades
IUPAC Name |
[4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-2-19-11(15)7-8-14-12(16)9-3-5-10(6-4-9)13(17)18/h3-6,17-18H,2,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXCGXIKIEDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657211 | |
| Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-19-3 | |
| Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1418357.png)
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)




![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)





![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)

